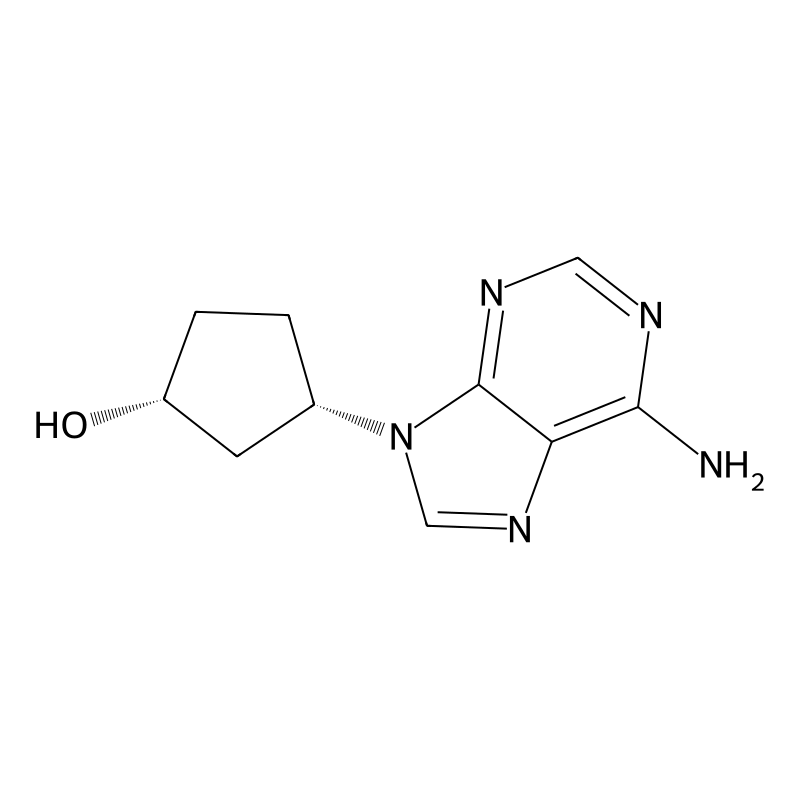

3-(6-Amino-9h-purin-9-yl)-cyclopentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

3-(6-Amino-9h-purin-9-yl)-cyclopentanol, widely designated as MDL 201112, is a synthetic carbocyclic nucleoside analog and a potent, selective inhibitor of tumor necrosis factor-alpha (TNF-α) production and MHC class II antigen expression [1]. Unlike endogenous purines, the substitution of the labile ribose ring with a cyclopentyl moiety confers robust metabolic stability, rendering the compound highly resistant to enzymatic cleavage by adenosine deaminase (ADA)[1]. In procurement and assay design, MDL 201112 serves as a critical, stable benchmark for evaluating macrophage priming, targeted immunosuppression, and non-classical purinergic receptor modulation without the rapid half-life limitations that plague natural nucleosides [2].

Research Fit

(1R,3S) stereoisomer-specified probe for TNF-α pathway studies

Carbocyclic scaffold resists glycosidic cleavage, enabling in vivo research models

Pre-translational TNF-α RNA inhibition; not interchangeable with adenosine

Substituting MDL 201112 with natural adenosine or generic A1/A2 receptor agonists severely compromises assay reproducibility and in vivo efficacy. Natural adenosine is rapidly metabolized by adenosine deaminase (ADA) into inosine, requiring the co-administration of ADA inhibitors or nucleoside transport inhibitors (like dipyridamole) to maintain effective assay concentrations, which confounds experimental variables [1]. Furthermore, broad-spectrum TNF-α inhibitors like pentoxifylline (PTX) lack the high in vivo efficacy of MDL 201112, while classical adenosine analogs (e.g., CCPA, NECA) trigger off-target A1 and A2 receptor activation [1], [2]. Procuring the exact carbocyclic structure of MDL 201112 ensures isolated, ADA-resistant modulation of macrophage activity without unwanted purinergic side effects.

Substitution Risk

142130-73-2 (1R,3S)

Carbocyclic adenosine analog; resists metabolic cleavage and retains stereospecific activity

Adenosine (ADO)

Rapidly metabolized in vivo; model-response endpoints differ substantially, direct replacement may fail to replicate protection

(1R,3S) enantiomer

Reported higher TNF-α inhibition compared to other diastereomers; stereochemical attribution is critical

Other stereoisomers

Enantiomer and diastereomers show reduced assay response; model outcomes may shift if isomer identity is not verified

Metabolic Stability and Resistance to Adenosine Deaminase (ADA)

In macrophage priming assays, the inhibitory effects of natural adenosine on superoxide anion (O2-) production are completely reversed by physiological levels of adenosine deaminase[1]. In contrast, MDL 201112 maintains its full inhibitory efficacy on O2- release even in the presence of ADA, eliminating the need for nucleoside transport inhibitors like dipyridamole[1].

| Evidence Dimension | Reversal of O2- inhibition by ADA |

| Target Compound Data | No reversal; full activity maintained |

| Comparator Or Baseline | Adenosine (100% reversal of inhibitory effect) |

| Quantified Difference | Complete retention of activity vs. total loss of activity |

| Conditions | LEW/N rat macrophages stimulated with IFN-gamma and opsonized zymosan in the presence of physiological ADA |

Allows researchers to conduct long-term cell culture assays without the rapid degradation of the active compound or the need for confounding enzyme inhibitors.

Superior Potency in Macrophage Priming Inhibition

MDL 201112 demonstrates a significantly higher potency than natural adenosine in downregulating macrophage respiratory bursts[1]. To achieve a fourfold decrease in superoxide anion (O2-) production in IFN-gamma-primed macrophages, only 10 µM of MDL 201112 is required, compared to 100 µM of adenosine [1].

| Evidence Dimension | Concentration required for 4-fold reduction in O2- production |

| Target Compound Data | 10 µM |

| Comparator Or Baseline | Adenosine (100 µM) |

| Quantified Difference | 10-fold higher potency |

| Conditions | Purified peritoneal macrophages primed with rRaIFN-gamma for 18 h |

Reduces the required material input for assays by an order of magnitude, minimizing potential concentration-dependent toxicity and improving cost-efficiency.

In Vivo Efficacy in LPS-Induced Septic Shock Models

In d-Galactosamine-sensitized murine models challenged with a lethal dose of LPS, MDL 201112 provides superior protection compared to both natural adenosine and the benchmark therapeutic pentoxifylline (PTX)[1]. At 8 hours post-challenge, MDL 201112 achieved an 88% survival rate, whereas PTX provided only 66% protection, and adenosine offered 0% protection due to rapid metabolism [1].

| Evidence Dimension | Survival rate at 8 hours post-LPS challenge |

| Target Compound Data | 88% survival |

| Comparator Or Baseline | Pentoxifylline (66% survival) / Adenosine (0% survival) |

| Quantified Difference | 22% absolute improvement over PTX; 88% over adenosine |

| Conditions | d-Gal-sensitized mice challenged with LD100 dose of LPS |

Establishes MDL 201112 as a highly reliable positive control for in vivo studies evaluating novel anti-inflammatory and anti-sepsis compounds.

High Cytokine Selectivity (TNF-α vs. IL-1β)

Unlike broad-acting immunosuppressants, MDL 201112 exhibits a highly specific cytokine inhibition profile [1]. It selectively and dose-dependently inhibits the production of monocyte-macrophage-derived TNF-α, while leaving the production of IL-1β intact [1].

| Evidence Dimension | Cytokine production inhibition |

| Target Compound Data | Inhibits TNF-α, no effect on IL-1β |

| Comparator Or Baseline | Broad-spectrum anti-inflammatories (Inhibit both TNF-α and IL-1β) |

| Quantified Difference | Selective divergence in cytokine suppression |

| Conditions | Human monocyte-macrophage cultures |

Essential for procurement in immunology research where isolating the TNF-α pathway without disrupting parallel IL-1β signaling is required.

Positive Control in Septic Shock and Systemic Inflammation Models

Due to its 88% survival efficacy in LPS/d-Gal models and its resistance to adenosine deaminase, MDL 201112 is the ideal benchmark compound for evaluating new therapeutics targeting severe systemic inflammation, outperforming standard agents like pentoxifylline [1].

Isolated TNF-α Pathway Investigation in Macrophages

Because MDL 201112 selectively inhibits TNF-α without affecting IL-1β production, it is highly suited for in vitro assays designed to decouple these two interconnected inflammatory cytokine pathways in primary human monocyte-macrophage cultures [2].

Non-Classical Purinergic Receptor Research

As MDL 201112 does not bind to classical A1 or A2 receptors, it serves as a critical pharmacological tool for researchers investigating novel purinergic signaling pathways and A3 receptor-mediated immunomodulation without triggering A1/A2-associated cardiovascular artifacts [3].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types